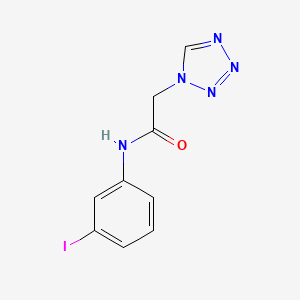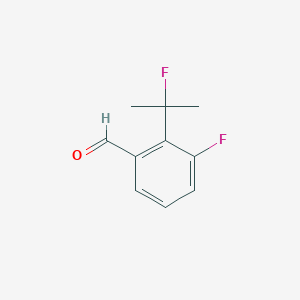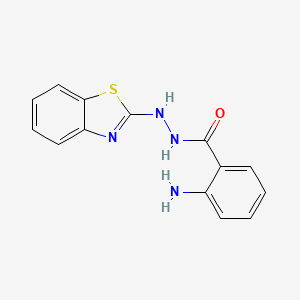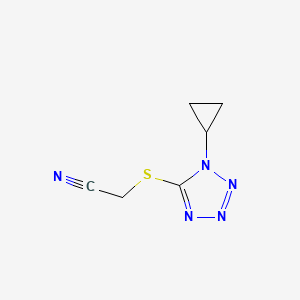
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound with a molecular formula of C10H13BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom, a methoxy group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxypropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of reagents like methoxypropan-2-ylamine and carboxylic acid derivatives under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives with modified functional groups.
Reduction: Reduced carboxamide derivatives with primary or secondary amine groups.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
作用机制
The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.
相似化合物的比较
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: Similar in structure but with a methyl group instead of a carboxamide group.
4-bromo-N-(1-methoxypropan-2-yl)-2-nitroaniline: Contains a nitro group instead of a carboxamide group, leading to different chemical properties and reactivity.
4-bromo-N-(1-methoxypropan-2-yl)-N-methyl-2-[1-(methylamino)ethyl]aniline: Features additional methyl and amino groups, resulting in distinct biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC 名称 |
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(5-14-2)12-9(13)8-3-7(10)4-11-8/h3-4,6,11H,5H2,1-2H3,(H,12,13) |
InChI 键 |
KUGZXYJZCJGDAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC(=O)C1=CC(=CN1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)






![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)
![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)


